![molecular formula C16H14I2N4O2 B14239093 N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide) CAS No. 500784-79-2](/img/structure/B14239093.png)
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4,4’-Bis(iodoacetylamino)azobenzene is an organic compound characterized by the presence of two iodoacetylamino groups attached to an azobenzene core Azobenzene compounds are known for their photoisomerization properties, which means they can change their structure when exposed to light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4’-Bis(iodoacetylamino)azobenzene typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with an appropriate aromatic compound to form the azobenzene core.
Iodoacetylation: The azobenzene core is then reacted with iodoacetic acid or its derivatives under basic conditions to introduce the iodoacetylamino groups.
Industrial Production Methods
While specific industrial production methods for (E)-4,4’-Bis(iodoacetylamino)azobenzene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4,4’-Bis(iodoacetylamino)azobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azobenzene core to hydrazobenzene derivatives.
Substitution: The iodoacetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Hydrazobenzene derivatives are common products.
Substitution: Various substituted azobenzenes can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4,4’-Bis(iodoacetylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of protein-ligand interactions due to its ability to undergo photoisomerization.
Industry: Utilized in the development of advanced materials with tunable properties for use in electronics and photonics.
Wirkmechanismus
The mechanism of action of (E)-4,4’-Bis(iodoacetylamino)azobenzene is primarily based on its photoisomerization properties. When exposed to light, the compound can switch between its trans and cis forms. This structural change can influence its interactions with other molecules, making it useful in applications such as molecular switches and sensors. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Diaminoazobenzene: Similar structure but with amino groups instead of iodoacetylamino groups.
4,4’-Diiodoazobenzene: Contains iodine atoms directly attached to the azobenzene core.
Uniqueness
(E)-4,4’-Bis(iodoacetylamino)azobenzene is unique due to the presence of iodoacetylamino groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it more versatile for applications in various fields compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
500784-79-2 |
|---|---|
Molekularformel |
C16H14I2N4O2 |
Molekulargewicht |
548.12 g/mol |
IUPAC-Name |
2-iodo-N-[4-[[4-[(2-iodoacetyl)amino]phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14I2N4O2/c17-9-15(23)19-11-1-5-13(6-2-11)21-22-14-7-3-12(4-8-14)20-16(24)10-18/h1-8H,9-10H2,(H,19,23)(H,20,24) |
InChI-Schlüssel |
NPEGYMSENWXIML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CI)N=NC2=CC=C(C=C2)NC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)

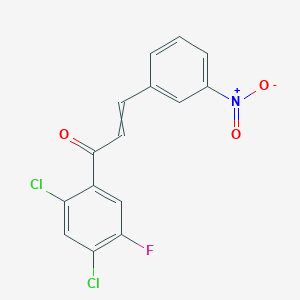
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
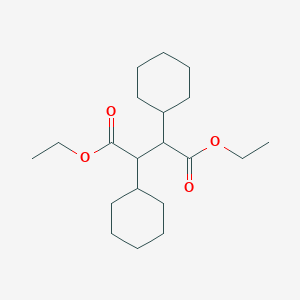
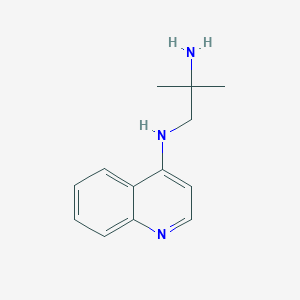
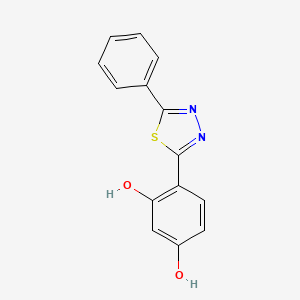

![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
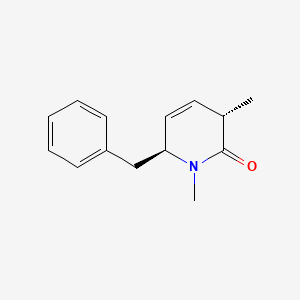

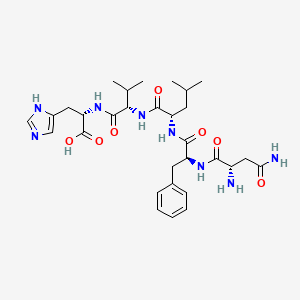
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)

